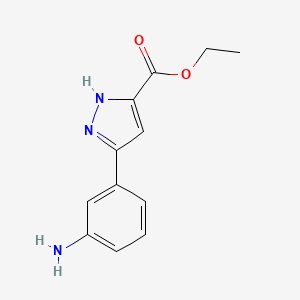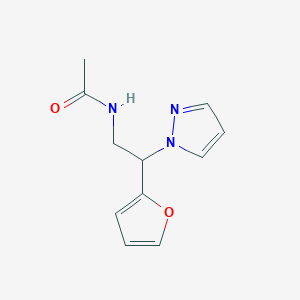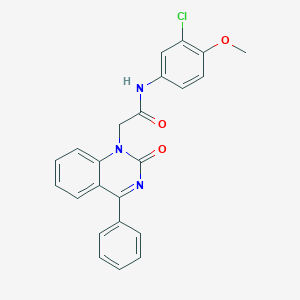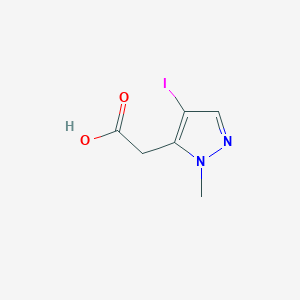![molecular formula C13H19NO2 B2430934 [4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine CAS No. 1250081-20-9](/img/structure/B2430934.png)
[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine: is an organic compound with the molecular formula C13H19NO2 It is characterized by the presence of a phenyl ring substituted with a methyl group and an oxolan-2-ylmethoxy group, along with a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine typically involves the following steps:
Formation of the oxolan-2-ylmethoxy group: This can be achieved by reacting 2-hydroxymethyloxolane with an appropriate phenyl derivative under basic conditions.
Introduction of the methanamine group: The intermediate product is then subjected to reductive amination using a suitable amine source and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, leading to the formation of carboxylic acids.
Reduction: The oxolan-2-ylmethoxy group can be reduced to the corresponding alcohol under catalytic hydrogenation conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with various enzymes and receptors.
Medicine:
- Explored for its potential therapeutic properties, including as an anti-inflammatory or analgesic agent.
- Evaluated for its pharmacokinetic and pharmacodynamic profiles.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of [4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
- [4-Methyl-2-(tetrahydro-2-furanylmethoxy)phenyl]methanamine
- [4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanol
Uniqueness:
- The presence of the oxolan-2-ylmethoxy group distinguishes [4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine from other similar compounds.
- Its unique structure allows for specific interactions with molecular targets, which may not be possible with other related compounds.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[4-methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10-4-5-11(8-14)13(7-10)16-9-12-3-2-6-15-12/h4-5,7,12H,2-3,6,8-9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJGVUBROYSFBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)OCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 3-(N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2430852.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2430854.png)
![7,9-dimethyl-1-(naphthalen-1-ylmethyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/new.no-structure.jpg)

![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B2430859.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methylbenzamide](/img/structure/B2430861.png)
![N-allyl-4-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanoyl}-1H-pyrrole-2-carboxamide](/img/structure/B2430863.png)
![2,4,6-trimethyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzene-1-sulfonamide](/img/structure/B2430864.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2430865.png)

![Ethyl 1-((3,4-difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2430870.png)
![N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2430872.png)

